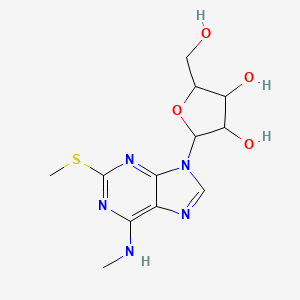

2-Methylthio-N6-methyladenosine

Descripción

Overview of RNA Modifications and the Epitranscriptome

The central dogma of molecular biology describes the flow of genetic information from DNA to RNA to protein. While the four standard ribonucleosides—adenosine (B11128) (A), guanosine (B1672433) (G), cytosine (C), and uridine (B1682114) (U)—form the primary structure of RNA, a vast and complex layer of regulation exists at the post-transcriptional level. This regulation is largely orchestrated by a remarkable diversity of chemical modifications to the RNA bases and sugar moieties. These modifications, collectively known as the "epitranscriptome," introduce a significant level of chemical and functional diversity to RNA molecules. nih.gov

The discovery of the first modified nucleoside, pseudouridine (B1679824), in 1957 opened the door to the field of epitranscriptomics. nih.gov Since then, over 170 distinct RNA modifications have been identified across all domains of life, from bacteria and archaea to eukaryotes. asm.orgfrontiersin.org These modifications are not mere decorations; they are critical for a wide range of cellular processes. They play essential roles in the proper folding, stability, transport, and function of various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). nih.gov

The enzymes responsible for adding, removing, and recognizing these modifications are referred to as "writers," "erasers," and "readers," respectively. frontiersin.org This dynamic interplay allows for a precise and temporal control of gene expression in response to various cellular signals and environmental cues. nih.govfrontiersin.org The significance of the epitranscriptome is underscored by its association with numerous physiological processes and a variety of human diseases, including cancer and metabolic disorders. nih.govfrontiersin.orgnih.gov

Significance of Adenosine Modifications in Nucleic Acids

Among the four canonical ribonucleosides, adenosine is the most frequently modified base in RNA. frontiersin.org These modifications are diverse and play crucial roles in regulating gene expression at multiple levels. Some of the most well-studied adenosine modifications include:

N6-methyladenosine (m6A): The most abundant internal modification in eukaryotic mRNA, m6A is involved in virtually all aspects of mRNA metabolism, including splicing, nuclear export, stability, and translation. nih.govnih.gov It is dynamically regulated by methyltransferases (writers) and demethylases (erasers) and is recognized by specific reader proteins that mediate its downstream effects. nih.govnih.gov

N1-methyladenosine (m1A): This modification carries a positive charge under physiological conditions and can disrupt Watson-Crick base pairing, thereby altering RNA structure. frontiersin.org It is predominantly found in tRNA and rRNA, where it influences their tertiary structure and function in translation. frontiersin.org

Adenosine-to-Inosine (A-to-I) Editing: This editing process involves the deamination of adenosine to inosine, which is interpreted as guanosine by the translational machinery. youtube.comyoutube.com A-to-I editing, catalyzed by adenosine deaminases acting on RNA (ADARs), can alter codon identity, create or destroy splice sites, and modulate microRNA function. youtube.comyoutube.com

These modifications highlight the functional versatility that can be achieved through the chemical alteration of a single nucleoside, adenosine. They provide a sophisticated layer of gene regulation that is essential for normal cellular function and development.

Contextualizing 2-Methylthio-N6-methyladenosine within the Adenosine Modification Landscape

This compound (m2,6A) is a member of the extensive family of modified adenosine nucleosides. biosynth.com It is characterized by the presence of a methyl group at the N6 position and a methylthio group at the C2 position of the adenine (B156593) base. biosynth.comnih.gov This hypermodified nucleoside is found in both prokaryotic and eukaryotic organisms. researchgate.net

While less globally abundant than m6A, m2,6A and its related compounds, such as 2-methylthio-N6-isopentenyladenosine (ms2i6A) and 2-methylthio-N6-threonylcarbamoyladenosine (ms2t6A), are often found at specific, functionally critical positions within RNA molecules, particularly in tRNA. nih.govresearchgate.netoup.comnih.gov For instance, these modifications are frequently located at position 37, immediately 3' to the anticodon, where they play a crucial role in maintaining reading frame fidelity and ensuring the efficiency and accuracy of protein translation. researchgate.netnih.govebi.ac.uk The presence of the 2-methylthio group, in particular, is known to stabilize the codon-anticodon interaction.

The biosynthesis of these 2-methylthio-containing adenosines involves a series of enzymatic steps, highlighting the cell's investment in producing these specialized modifications. researchgate.netebi.ac.uk The study of m2,6A and its relatives provides valuable insights into the intricate mechanisms that govern translational control and the broader impact of the epitranscriptome on cellular function.

Structure

3D Structure

Propiedades

Fórmula molecular |

C12H17N5O4S |

|---|---|

Peso molecular |

327.36 g/mol |

Nombre IUPAC |

2-(hydroxymethyl)-5-[6-(methylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C12H17N5O4S/c1-13-9-6-10(16-12(15-9)22-2)17(4-14-6)11-8(20)7(19)5(3-18)21-11/h4-5,7-8,11,18-20H,3H2,1-2H3,(H,13,15,16) |

Clave InChI |

PHFMCMDFWSZKGD-UHFFFAOYSA-N |

SMILES canónico |

CNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O |

Origen del producto |

United States |

Structural and Molecular Features of 2 Methylthio N6 Methyladenosine in Rna Context

Thermodynamic Stability of RNA Structures Containing 2-Methylthio-N6-methyladenosine

The incorporation of m2ms6A into RNA structures has a discernible impact on their thermodynamic stability. This is a critical aspect of its function, as the stability of RNA structures is intrinsically linked to their biological activity.

Effects on RNA Duplex Stability

Research has consistently shown that the presence of m2ms6A within an RNA duplex generally leads to a decrease in its thermodynamic stability. nih.govresearchgate.netnih.gov This destabilizing effect is largely attributed to the steric hindrance introduced by the methyl and methylthio groups at the N6 and C2 positions of the adenosine (B11128) base, respectively.

Studies on synthetic RNA duplexes have demonstrated that the extent of this destabilization is dependent on the location of the m2ms6A residue. For instance, the destabilizing effect is more pronounced when the modified nucleoside is located in a tandem arrangement with another modified nucleoside compared to when it is at an isolated internal position. nih.gov

It is also important to note that for certain RNA duplexes containing m2ms6A, the melting process does not conform to a simple two-state transition. This complex melting behavior suggests the presence of intermediate structural states during the denaturation process, making a straightforward thermodynamic analysis challenging. In such cases, detailed thermodynamic parameters are often not reported due to the complexity of the melting curves. nih.gov

A study by Kierzek and Kierzek (2003) provided insights into the thermodynamic consequences of placing various N6-alkyladenosines, including m2ms6A, within RNA duplexes. While specific thermodynamic data for all m2ms6A-containing duplexes were not detailed due to non-two-state melting, the general trend of destabilization was clear. For comparison, other N6-alkyladenosines were shown to destabilize RNA duplexes by 2.06 to 3.16 kcal/mol depending on the specific modification and its context. nih.gov

Below is a table summarizing the observed effects of N6-alkyladenosines on RNA duplex stability from the aforementioned study, which provides a comparative context for the effects of m2ms6A.

| Modification Position | General Observation on Stability |

| Internal (Tandem) | Greater destabilization compared to separated internal positions. |

| Internal (Separated) | Destabilizing effect observed. |

| Terminal | Destabilizing effect due to steric hindrance. |

Effects on RNA Hairpin Stability

The influence of m2ms6A has also been investigated in the context of RNA hairpins, which are common secondary structures in RNA. Specifically, studies have focused on hairpins that mimic the anticodon arm of tRNA, where m2ms6A is naturally found. researchgate.netnih.gov

The stability of these modified RNA hairpins is also sensitive to the presence of m2ms6A. The modification can affect the delicate balance of forces that maintain the hairpin structure, including the stacking interactions within the stem and the conformational dynamics of the loop.

Influence of Modified Adenosine Position and Buffer Composition

The thermodynamic impact of m2ms6A is not solely an intrinsic property of the nucleoside itself but is also heavily influenced by its surrounding environment. The position of the modified adenosine within the RNA structure is a critical determinant of its effect on stability. nih.govresearchgate.netnih.gov

Influence of this compound on RNA Conformation and Folding

While detailed high-resolution structural studies, such as NMR or X-ray crystallography, specifically focused on RNA containing m2ms6A are limited in the public domain, the observed thermodynamic destabilization suggests that this modification likely disrupts the canonical A-form geometry of an RNA duplex. The steric clashes introduced by the modifications may lead to local distortions in the sugar-phosphate backbone or alter the base-pairing geometry.

The influence of m2ms6A on RNA folding is an area of active investigation. The destabilizing nature of this modification could play a role in creating more dynamic and flexible regions within an RNA molecule, which might be important for its biological function, such as interactions with proteins or other nucleic acids. For instance, the presence of modified nucleosides in the anticodon loop of tRNA is known to be crucial for accurate and efficient protein synthesis, a process that involves significant conformational rearrangements of the tRNA molecule.

Molecular Interactions and Recognition of 2 Methylthio N6 Methyladenosine

Interaction with RNA-Binding Proteins (Readers) Specific to N6-methylated Adenosines

The biological significance of N6-methyladenosine (m6A) and its derivatives, such as 2-Methylthio-N6-methyladenosine (m2,6A), is largely mediated through their recognition by a class of proteins known as "readers." nih.gov These RNA-binding proteins (RBPs) specifically recognize the m6A modification and subsequently influence the fate of the modified RNA molecule, including its stability, translation, and localization. nih.govsci-hub.se

The most well-characterized family of m6A reader proteins is the YTH domain-containing family, which in mammals includes YTHDF1, YTHDF2, YTHDF3, and YTHDC1/2. nih.govnih.gov While the primary recognition target for these proteins is m6A, the structural and chemical alterations introduced by the 2-methylthio group in m2,6A can modulate these interactions.

Initially, it was believed that different YTHDF proteins had distinct functions, with YTHDF1 promoting translation and YTHDF2 mediating mRNA degradation. nih.gov However, more recent evidence suggests that all three YTHDF proteins can bind to the same m6A sites and primarily function to mediate mRNA decay. nih.gov In vitro studies and molecular dynamics simulations indicate that the YTH domains of these proteins exhibit similar binding properties for m6A, irrespective of the surrounding sequence context. nih.gov This suggests a degree of redundancy in their function. nih.govnih.gov

Beyond the YTH domain proteins, other RBPs have been identified as m6A readers, and some proteins can interact with m6A-containing transcripts without directly binding to the modified base, termed "nonreader" RBPs. nih.govsci-hub.se The presence of the 2-methylthio group in m2,6A can influence the local RNA structure, potentially creating or obscuring binding sites for these other RBPs. nih.gov This concept, termed the "m6A-switch," proposes that the modification can remodel the local RNA structure, thereby regulating protein binding. nih.gov

The table below summarizes key RNA-binding proteins that interact with N6-methylated adenosines and their recognized functions.

| Protein Family | Specific Proteins | Primary Function in Relation to m6A |

| YTH Domain-Containing | YTHDF1, YTHDF2, YTHDF3 | Primarily mediate mRNA degradation. nih.gov |

| YTH Domain-Containing | YTHDC1 | Involved in splicing regulation. nih.gov |

| Other RBPs (Readers) | e.g., FMR1, EIF3 | Recognize m6A and influence translation and other processes. frontiersin.org |

| Nonreader RBPs | e.g., HNRNPC | Bind to regions made accessible by m6A-induced structural changes. nih.gov |

Influence on Codon-Anticodon Recognition and Fidelity in Translation

The presence of modified nucleosides in the anticodon loop of transfer RNA (tRNA) is crucial for accurate and efficient translation. This compound and its related derivatives, when present at position 37 (immediately 3' to the anticodon), play a significant role in codon-anticodon recognition and maintaining translational fidelity.

One related compound, 2-methylthio-N6-(4-hydroxyisopentenyl)adenosine (ms2io6A), found in tRNAs that read codons starting with uridine (B1682114), enhances the efficiency of suppressor tRNAs and allows them to distinguish between different bases at the third position of the codon. nih.gov This modification helps to reduce the sensitivity of the tRNA to the surrounding codon context, counteracting unfavorable nucleotides adjacent to the codon. nih.gov Similarly, the 2-methylthio cyclic N6-threonylcarbamoyladenosine (ms2ct6A) modification, another derivative found at position 37 of certain tRNAs, is vital for protein synthesis. nih.gov

The table below details the effects of 2-methylthioadenosine (B1229828) derivatives on translational fidelity.

| Modification | Location | Effect on Codon-Anticodon Recognition | Impact on Translational Fidelity |

| 2-methylthio-N6-(4-hydroxyisopentenyl)adenosine (ms2io6A) | tRNA anticodon loop (position 37) | Enhances suppressor tRNA efficiency and discrimination of the third codon base. nih.gov | Increases fidelity by reducing codon context sensitivity. nih.gov |

| 2-methylthio cyclic N6-threonylcarbamoyladenosine (ms2ct6A) | tRNA anticodon loop (position 37) | Essential for proper protein synthesis. nih.gov | Contributes to overall translational accuracy. |

| N6-methyladenosine (m6A) | mRNA codon | Acts as a barrier to tRNA accommodation. mtroyal.canih.gov | Can decrease fidelity by disrupting normal decoding. nih.govnih.gov |

Impact on Ribosomal Dynamics and Translation Elongation Rate

Studies using bulk kinetic and single-molecule methods have revealed that m6A modification in an mRNA codon acts as an impediment to the accommodation of the cognate tRNA in the ribosome. mtroyal.canih.gov This delay in tRNA binding is influenced by the position of the m6A within the codon and the accuracy level of the translation machinery. nih.gov Essentially, the ribosome perceives the m6A-modified codon in a manner similar to a near-cognate codon, leading to a pause in elongation. nih.gov This suggests that chemical modifications on mRNA can directly alter the dynamics of translation. mtroyal.canih.gov

Ribosome profiling, a technique that provides a snapshot of ribosome positions on mRNA, is a powerful tool for studying translational dynamics. nih.govspringernature.comyoutube.com By analyzing the density of ribosome footprints, researchers can infer changes in translation elongation rates. youtube.com For instance, an accumulation of ribosome footprints at a specific site can indicate ribosome stalling, which could be caused by factors such as mRNA modifications. nih.gov

The table below summarizes the observed effects of N6-methyladenosine on ribosomal dynamics and translation.

| Modification | Location | Effect on Ribosomal Dynamics | Impact on Translation Elongation Rate |

| N6-methyladenosine (m6A) | mRNA coding sequence | Disrupts tRNA selection and accommodation. mtroyal.canih.gov | Decreases the rate of elongation. mtroyal.canih.gov |

| N6-methyladenosine (m6A) | mRNA coding sequence | Can cause ribosome pausing. nih.gov | Leads to localized reductions in translation speed. |

Computational and In Silico Modeling of RNA-Protein Interactions with this compound

Computational and in silico modeling approaches are becoming increasingly vital for understanding the complex interactions between modified RNA molecules, like those containing this compound, and RNA-binding proteins. frontiersin.orgucl.ac.uk These methods complement experimental techniques by providing detailed structural and energetic insights into these interactions.

Molecular dynamics simulations have been employed to study the binding properties of YTH domains with m6A-containing RNA. nih.gov These simulations suggest that the YTH domains of different YTHDF proteins have fundamentally similar binding characteristics for m6A. nih.gov Furthermore, computational models have been developed to predict the impact of N6-methyladenosine on RNA structure. acs.org These models are crucial as the m6A modification can destabilize RNA duplexes, which in turn can affect protein binding by altering the accessibility of RNA motifs. nih.govacs.org

Random Forest models, a type of machine learning algorithm, have been used to analyze the interplay between RBPs and m6A modifications on a large scale. nih.govcornell.eduresearchgate.net By integrating data on the binding signals of numerous RBPs, these models can predict m6A sites with high accuracy and quantify the importance of different RBPs in recognizing these sites. nih.govcornell.eduresearchgate.net Such models have revealed that a network of RBPs, rather than single proteins, often regulates m6A occupancy. nih.govcornell.edu

The development of computational frameworks allows for the identification of known and potential m6A-associated RBPs by analyzing enrichment and classification models based on RBP binding data. frontiersin.org These in silico approaches provide valuable insights that can guide further experimental validation of RNA-protein interactions involving modified nucleotides.

The table below highlights various computational approaches and their applications in studying m6A-related interactions.

| Computational Approach | Application | Key Findings/Insights |

| Molecular Dynamics Simulations | Studying the binding of YTH domains to m6A-RNA. nih.gov | YTH domains of YTHDF proteins exhibit similar binding properties for m6A. nih.gov |

| RNA Structure Prediction Models | Predicting the effect of m6A on RNA secondary structure. acs.org | m6A can destabilize RNA duplexes, influencing protein accessibility. nih.govacs.org |

| Random Forest Models | Analyzing the system-wide interaction between RBPs and m6A. nih.govcornell.eduresearchgate.net | A network of RBPs regulates m6A occupancy; can predict m6A sites. nih.govcornell.edu |

| Integrative Computational Frameworks | Identifying m6A-associated RBPs from binding data. frontiersin.org | Enables the discovery of novel reader and nonreader proteins for m6A. frontiersin.org |

Biological Roles and Physiological Significance of 2 Methylthio N6 Methyladenosine

Role in Transfer RNA (tRNA) Function and Translational Accuracy

The presence of a 2-methylthio (ms2) group on N6-substituted adenosine (B11128) derivatives at position 37 of specific tRNAs is crucial for maintaining the efficiency and accuracy of protein synthesis. These modifications, such as 2-methylthio-N6-isopentenyladenosine (ms2i6A) and 2-methylthio-N6-threonylcarbamoyladenosine (ms2t6A), are evolutionarily conserved and underscore the importance of this chemical addition to tRNA function. nih.govnih.gov

The primary role of modified nucleosides at position 37 of the tRNA anticodon loop is to ensure the correct pairing between the mRNA codon and the tRNA anticodon. The ms2 group, in particular, enhances the stability of this interaction.

Codon-Anticodon Stability: The ms2 modification on N6-substituted adenosines helps to prevent the tRNA from wobbling during codon recognition, thereby ensuring that only the correct codon is read. This is particularly important for tRNAs that recognize codons starting with uridine (B1682114) (U). The modification helps to stabilize the weak U-A base pair at the first position of the codon.

Preventing Frameshifting: By strengthening the codon-anticodon interaction, the ms2 modification helps to maintain the correct reading frame during translation. The absence of this modification can lead to an unstable interaction, increasing the likelihood of ribosomal frameshifting and the synthesis of non-functional proteins.

Specific Codon Recognition: Derivatives like 2-methylthio-N6-threonylcarbamoyladenosine (ms2t6A) are found in tRNAs that are responsible for decoding ANN codons (where N can be any base). nih.gov The modification is essential for the efficient and accurate decoding of these specific codons. Similarly, 2-methylthio-N6-isopentenyladenosine (ms2i6A) is found in tRNAs that recognize codons for specific amino acids, and its presence ensures high fidelity during the decoding process. nih.govnih.gov

Aminoacylation is the process of attaching the correct amino acid to its corresponding tRNA molecule, a reaction catalyzed by aminoacyl-tRNA synthetases. youtube.comyoutube.com This "charging" of the tRNA is a critical step for ensuring that the correct amino acid is incorporated into the growing polypeptide chain.

The accuracy of protein synthesis is paramount for cellular health. Errors in translation can lead to the production of misfolded or truncated proteins, which can be toxic to the cell. The modifications at tRNA position 37 serve as a key quality control checkpoint.

Leaky Scanning: By ensuring a strong interaction with the start codon, these modifications can help prevent "leaky scanning," where the ribosome bypasses the correct initiation site.

Stop Codon Read-through: The fidelity conferred by ms2-modified tRNAs helps to ensure that stop codons are recognized efficiently, leading to the proper termination of translation. In the absence of these modifications, near-cognate tRNAs may incorrectly recognize a stop codon, leading to stop codon read-through and the production of an extended, non-functional protein.

Codon-Specific Ribosome Pausing: The presence of certain modified nucleosides can influence the speed of translation at specific codons. For instance, N6-methyladenosine (m6A) within the coding sequence of an mRNA has been observed to cause ribosome pausing, which can affect protein folding and function. nih.gov This highlights how modifications can fine-tune the dynamics of translation beyond simple decoding.

| Translational Role | Function of 2-Methylthio Group on N6-Substituted Adenosines in tRNA | Consequence of Deficiency |

| Codon Decoding | Stabilizes codon-anticodon pairing, especially for codons starting with U. | Increased decoding errors, frameshifting. |

| tRNA Aminoacylation | Influences tRNA recognition by the correct aminoacyl-tRNA synthetase. | Reduced efficiency and specificity of tRNA charging. |

| Translocation | Facilitates the movement of the ribosome along the mRNA. | Slower or less efficient protein synthesis. |

| Translational Fidelity | Prevents stop codon read-through and maintains the correct reading frame. | Production of aberrant, non-functional, or toxic proteins. |

Contributions to Messenger RNA (mRNA) Metabolism and Epitranscriptomic Regulation

While the 2-methylthio modification is characteristic of tRNA, the related N6-methyladenosine (m6A) modification is the most abundant internal modification in eukaryotic mRNA. nih.govnih.gov This reversible methylation plays a crucial role in almost every aspect of the mRNA life cycle, a field of study known as epitranscriptomics. nih.gov

One of the most significant roles of m6A is in the regulation of pre-mRNA splicing, the process by which non-coding introns are removed and coding exons are joined together to form mature mRNA.

Splice Site Recognition: The m6A modification can influence the selection of splice sites. The presence of m6A near exon-intron junctions can either promote or inhibit the recruitment of splicing factors. nih.govnih.gov

Reader Proteins: The effect of m6A on splicing is mediated by "reader" proteins that specifically recognize and bind to the m6A mark. The nuclear reader protein YTHDC1 has been shown to recruit splicing factors, such as SRSF3, to m6A-containing transcripts, while excluding others, like SRSF10, thereby directly influencing which exons are included in the final mRNA. nih.gov

Alternative Splicing: By guiding the splicing machinery, m6A modification is a major regulator of alternative splicing, a process that allows a single gene to produce multiple protein variants. nih.govnih.gov This adds a significant layer of regulatory control to gene expression. The enzymes that add (writers like METTL3) and remove (erasers like FTO and ALKBH5) the m6A mark can dynamically change the splicing patterns of target mRNAs in response to cellular signals. nih.govnih.gov

Primary MicroRNA Processing: Beyond mRNA, the m6A machinery also affects the processing of primary microRNAs (pri-miRNAs). The nuclear reader protein HNRNPA2B1 can bind to m6A marks on pri-miRNAs and facilitate their processing into mature miRNAs, which are key regulators of gene expression. nih.gov

| m6A Regulator | Type | Function in mRNA Processing |

| METTL3/METTL14 | Writer | Adds m6A marks to pre-mRNA, influencing alternative splicing. nih.govnih.gov |

| FTO/ALKBH5 | Eraser | Removes m6A marks, dynamically altering splicing patterns. nih.gov |

| YTHDC1 | Reader | Binds m6A in the nucleus to recruit or block splicing factors. nih.gov |

| HNRNPA2B1 | Reader | Recognizes m6A to regulate alternative splicing and pri-miRNA processing. nih.gov |

Regulation of mRNA Stability and Degradation

The stability of messenger RNA (mRNA) is a critical factor in controlling gene expression. The addition of methyl groups to adenosine residues, creating m6A, has been shown to be a key regulator of mRNA fate. frontiersin.org This modification can either promote the stability of mRNA or mark it for degradation, depending on the cellular context and the specific proteins that recognize the modification. frontiersin.org

The primary mechanism by which m6A influences mRNA stability is through the recruitment of "reader" proteins. The YTH domain family of proteins, particularly YTHDF2, are well-characterized m6A readers that selectively bind to m6A-containing mRNA. ucsf.edunih.gov This binding can lead to the localization of the mRNA from the translatable pool to cellular sites of mRNA decay, such as processing bodies (P-bodies). ucsf.edunih.gov Within these P-bodies, the mRNA is targeted for degradation. Knockdown of YTHDF2 has been shown to increase the stability and prolong the lifetime of its target mRNAs. ucsf.edu The number of m6A sites on an mRNA can also influence the extent of its stabilization when YTHDF2 is depleted. ucsf.edu

The thermodynamic stability of the RNA duplex itself can be affected by adenosine modifications. The presence of N6-alkyladenosines can weaken the thermal stability of the modified transcript due to steric hindrance, which reduces the stability of hydrogen bonds. researchgate.net This suggests that the modification itself can directly impact the structural integrity of the RNA molecule.

Influence on mRNA Translation Efficiency

Beyond its role in mRNA stability, 2-Methylthio-N6-methyladenosine and related m6A modifications play a significant role in modulating the efficiency of mRNA translation. This regulation is primarily mediated by another member of the YTH domain family, YTHDF1. nih.gov

This suggests a coordinated system where different YTHDF proteins have distinct, and sometimes opposing, functions. While YTHDF2 directs m6A-containing transcripts towards degradation, YTHDF1 enhances their translation. nih.gov This dual mechanism allows for a rapid and tightly controlled regulation of gene expression, ensuring that dynamic transcripts marked by m6A can be efficiently translated into proteins when needed, while also having a controlled lifespan. nih.gov

The location of the m6A modification within the mRNA molecule is also emerging as a critical factor in determining its effect on translation. uchicago.eduuchicago.edu

Impact on Nuclear Export and Subcellular Localization of Modified RNAs

The journey of an mRNA molecule from its transcription in the nucleus to its translation in the cytoplasm is a tightly regulated process involving nuclear export and precise subcellular localization. The m6A modification has been implicated in influencing these critical steps. nih.gov

Evidence suggests a coupling between m6A modification, RNA processing, and nuclear export. nih.gov The TREX complex, along with the NXF1-P15 heterodimer, is central to the bulk export of mature mRNAs from the nucleus. nih.gov The m6A modification appears to facilitate the recruitment of these export factors. nih.gov

Once in the cytoplasm, the subcellular localization of m6A-modified RNAs is largely dictated by the "reader" proteins that bind to them. As previously discussed, YTHDF2 can direct m6A-mRNAs to P-bodies for degradation. ucsf.edunih.gov In contrast, YTHDF1 can promote the association of these mRNAs with ribosomes for translation. nih.gov

In specialized cells like neurons, the localization of specific mRNAs to distal compartments such as axons and synapses is crucial for processes like learning and memory. nih.gov The m6A modification is thought to play a role in marking particular RNAs for transport to these locations. nih.gov In both pre- and post-synaptic compartments, m6A-modified RNAs can be found in various RNA reservoirs, including stress granules and P-bodies, suggesting a role in the local regulation of protein synthesis. nih.gov

Functional Implications in Fundamental Cellular Processes

The influence of this compound and the broader m6A modification extends to fundamental cellular processes that are essential for the development, homeostasis, and health of an organism.

Cell Proliferation, Renewal, and Differentiation

The m6A modification plays a pivotal role in determining the fate of stem cells, including their self-renewal, proliferation, and differentiation into specialized cell types. nih.govnih.gov The effects of m6A can be distinct depending on the stage, state, and type of stem cell. nih.gov

For instance, in hematopoietic stem/progenitor cells (HSPCs), m6A modification is crucial for the endothelial-to-hematopoietic transition (EHT) during embryonic development. nih.gov Deletion of the m6A methyltransferase METTL3 has been shown to inhibit cell proliferation and promote the differentiation of human HSPCs. nih.gov In the context of cancer stem cells, m6A modification can regulate their proliferation and differentiation, thereby influencing tumor progression. nih.gov

The regulation of cell proliferation by m6A is not limited to stem cells. In various cancers, the dysregulation of m6A has been linked to uncontrolled cell proliferation. frontiersin.org For example, in arsenite-transformed cells, increased m6A modification was associated with enhanced cellular proliferation, a phenotype that could be reversed by knocking down METTL3. nih.gov

The differentiation of various cell lineages is also under the control of m6A. For example, in bone mesenchymal stem cells (BMSCs), m6A modification influences their differentiation into osteogenic (bone), adipogenic (fat), and chondrogenic (cartilage) lineages. nih.gov

Apoptosis and Cell Fate Determination

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells and maintaining tissue homeostasis. bohrium.comnih.gov The m6A modification has emerged as a significant regulator of apoptosis. bohrium.comnih.gov Aberrant m6A methylation can directly or indirectly influence the expression of apoptosis-related genes, thereby modulating the apoptotic process. nih.gov

The m6A machinery, including "writers" like METTL3 and "erasers" like FTO, can regulate the expression of key apoptotic proteins. For example, METTL3 has been shown to regulate the Bcl-2 family of proteins, which are central to the mitochondrial apoptotic pathway. nih.gov In some cancers, elevated levels of m6A methyltransferases can inhibit apoptosis, promoting tumor survival. nih.gov Conversely, silencing these enzymes can increase apoptosis and inhibit tumor growth. nih.gov

The reader protein YTHDF2 has also been implicated in regulating apoptosis in certain cancer cells. nih.gov The intricate interplay between m6A and apoptosis highlights its importance in determining cell fate.

Regulation of Immune Responses

The immune system relies on a complex and dynamic regulation of gene expression to mount effective responses against pathogens and to maintain self-tolerance. The m6A modification is deeply involved in modulating both innate and adaptive immune responses. frontiersin.orgnih.govbohrium.com

In the innate immune system, m6A modification is crucial for the proper function of various immune cells. For instance, it has been shown to promote the activation and maturation of dendritic cells (DCs), which are key antigen-presenting cells. nih.gov The m6A methylation of transcripts for proteins like CD40, CD80, and TIRAP enhances their translation, leading to DC activation and the stimulation of T cells. frontiersin.org

The m6A modification also plays a role in the host response to viral infections by affecting cytokine levels and regulating immune cell function. frontiersin.org It can influence the recognition of viral nucleic acids and the production of interferons, which are critical antiviral cytokines. frontiersin.org

In the adaptive immune system, m6A modification is involved in the differentiation and homeostasis of T cells. nih.gov By controlling the degradation rate of genes that respond to environmental stimuli, m6A helps to regulate T cell differentiation into different subtypes, such as Th1 and Th17 cells. nih.gov

Modulation of Circadian Rhythms

The epitranscriptomic modification N6-methyladenosine (m6A) is deeply intertwined with the molecular machinery of the circadian clock, the internal timekeeping mechanism that governs daily physiological and behavioral rhythms. Research has demonstrated a robust, bidirectional relationship between m6A levels and core clock components. Global m6A levels in RNA exhibit a distinct circadian rhythm, and this oscillation is lost in the absence of key clock genes. nih.govresearchgate.net

A global analysis of the "circadian methylome" revealed that genes associated with transcription, translation, and RNA metabolism are highly correlated with m6A oscillations, suggesting that this modification is a key mechanism through which the circadian clock controls post-transcriptional gene expression and metabolic pathways. nih.gov While these findings primarily focus on the general m6A mark, they establish the principle that RNA methylation is a fundamental layer of circadian regulation.

Responses to Environmental Stimuli and Cellular Stress

Epitranscriptomic modifications, including m6A and its derivatives, are crucial for enabling rapid and precise cellular responses to a wide array of environmental and physiological stressors. frontiersin.org The integrated stress response (ISR), a core pathway activated by conditions like amino acid starvation, relies on m6A to control the translation of key stress-related genes. nih.govnih.gov For instance, the translation of the transcription factor ATF4, a central player in the ISR, is modulated by the m6A status in the 5' untranslated region of its mRNA, which influences how ribosomes initiate translation under stress. nih.gov

The role of RNA methylation extends to various specific stressors:

Pathogen Stress: In the model plant Arabidopsis thaliana, exposure to pathogens triggers a strategic reprogramming of the m6A landscape. This involves the upregulation of the m6A eraser protein ALKBH10B, which removes methylation from transcripts involved in balancing the stress response with basal growth and development. upenn.edu

Physical and Social Stress: In mammals, acute stress alters m6A levels and the expression of its regulatory enzymes in a brain-region-specific manner. biorxiv.orgresearchgate.net Chronic social stress in mice has also been linked to changes in mRNA m6A modification, with levels of the methyltransferase components METTL14 and WTAP increasing in the brains of submissive animals. frontiersin.org

Bacterial Virulence: The closely related compound 2-methylthio-N6-isopentenyladenosine (ms2i6A), a modification found in transfer RNA (tRNA), is essential for the expression of virulence genes in the human pathogen Shigella flexneri. The absence of this modification reduces the bacterium's pathogenic activity, demonstrating a direct link between a 2-methylthio-containing nucleoside and response to the host environment. nih.gov

Table 2: Selected Research on RNA Methylation in Stress Response

| Stressor | Organism/Model | Key Finding on RNA Methylation | Citation(s) |

|---|---|---|---|

| Amino Acid Starvation | Human Cells | m6A in the 5'UTR of ATF4 mRNA regulates its translation during the integrated stress response. | nih.govnih.gov |

| Pathogen Infection | Arabidopsis thaliana | Pathogen exposure leads to dynamic changes in the m6A profile, regulated by eraser proteins like ALKBH10B. | upenn.edu |

| Acute Restraint Stress | Mouse Brain | Alters global m6A levels and the expression of m6A regulatory enzymes in a time- and region-specific manner. | biorxiv.orgresearchgate.net |

Roles in Organismal Development (e.g., Plant Development, Neurodevelopment)

The dynamic regulation of gene expression via m6A modification is fundamental to the complex and highly orchestrated processes of organismal development, from the earliest embryonic stages to the maturation of specific tissues like the nervous system.

In neurodevelopment , m6A machinery is highly active and essential. The dysregulation of m6A writers, erasers, or readers is linked to various neurological disorders. nih.govnih.gov Key findings include:

Neurogenesis: The m6A methyltransferases METTL3 and METTL14 are critical for the proliferation and differentiation of neural stem cells. Depletion of these enzymes can inhibit neurogenesis and affect the maturation of newborn neurons. nih.govfrontiersin.org

Brain Function: In mature neurons, m6A modification is involved in processes underlying learning and memory. For example, deleting Mettl3 in specific neurons can impair long-term memory consolidation by affecting the translation of essential synaptic genes. nih.gov

Crosstalk with Histone Marks: m6A can influence other epigenetic layers. It has been shown to regulate the stability of transcripts for histone-modifying enzymes, such as Ezh2, thereby linking the epitranscriptome to chromatin state during neuronal development. frontiersin.org

In plant development , m6A modification plays a similarly vital role. It is involved in regulating the development of organs, the proliferation of shoot apical meristems, flowering time, and embryo development. frontiersin.org In rice, an m6A writer protein is essential for the proper development of pollen by mediating m6A addition to the mRNA of key enzymes. frontiersin.org

Regulation of Gene Expression via Epitranscriptomic Mechanisms

This compound is part of the epitranscriptome, a collection of chemical modifications to RNA that add a significant layer of regulatory control on top of the genetic sequence itself. nih.govnih.gov This regulation is carried out by a dedicated set of proteins:

"Writers": These are methyltransferase complexes (e.g., METTL3/METTL14) that deposit the m6A mark onto RNA. nih.gov

"Erasers": These are demethylases (e.g., FTO, ALKBH5) that can remove the m6A mark, making the process reversible and dynamic. nih.gov

"Readers": These are proteins that specifically recognize and bind to m6A-modified RNA, mediating its downstream effects. nih.gov

The presence of an m6A modification can influence nearly every aspect of an mRNA molecule's life cycle, including its splicing, nuclear export, stability, and the efficiency of its translation into protein.

While much of the research has focused on m6A in mRNA, 2-methylthio-containing modifications are particularly prominent and well-studied in transfer RNA (tRNA). The compound 2-methylthio-N6-isopentenyladenosine (ms2i6A) is an evolutionarily conserved modification found at position 37 of certain tRNAs, which is directly adjacent to the anticodon. nih.gov This specific location is critical for translational fidelity and efficiency. The 2-methylthio group helps to stabilize the codon-anticodon pairing at the ribosome, ensuring that the correct amino acid is incorporated into a growing protein chain. In bacteria, the enzyme TrmM is a tRNA-specific methyltransferase that creates m6A at this same crucial A37 position. nih.gov The absence of these modifications can lead to translational errors and reduced cellular fitness, highlighting the critical role of 2-methylthio-adenosine derivatives in the fundamental process of protein synthesis.

Table 3: Key Proteins in Epitranscriptomic Regulation of m6A

| Protein Class | Example Proteins | Primary Function | Citation(s) |

|---|---|---|---|

| Writers | METTL3, METTL14 | Catalyze the addition of a methyl group to adenosine in RNA. | nih.gov |

| Erasers | FTO, ALKBH5 | Remove the methyl group from N6-methyladenosine, reversing the modification. | nih.gov |

| Readers | YTHDF1/2/3, YTHDC1/2 | Bind to m6A-modified RNA to mediate its fate (e.g., degradation, translation). | nih.gov |

| tRNA Modifying Enzyme | TrmM, Cdk5rap1 | Catalyze methyl and methylthio modifications at position 37 of specific tRNAs. | nih.govnih.gov |

Methodologies for the Detection and Analysis of 2 Methylthio N6 Methyladenosine

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Nucleoside Profiling

High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a gold standard for the accurate quantification of RNA modifications, including m2,6A. biorxiv.org This powerful analytical technique involves the enzymatic digestion of RNA into individual nucleosides, which are then separated by liquid chromatography and detected by a mass spectrometer. The mass-to-charge ratio (m/z) of the ions allows for the precise identification of different nucleosides, as modifications like methylation result in a predictable mass shift. uchicago.edu

For instance, the addition of a methyl group to adenosine (B11128) to form N6-methyladenosine (m6A) results in a +14 m/z shift. uchicago.edu This principle allows for the differentiation and quantification of various modified and unmodified nucleosides within a sample. To ensure accuracy, especially when distinguishing between internal and cap-associated modifications, specific nuclease treatments can be employed in parallel during sample preparation. nih.gov LC-MS/MS is considered a definitive method for validating the presence and abundance of RNA modifications due to its high sensitivity and specificity. biorxiv.orgwpmucdn.com

Table 1: Key Features of LC-MS/MS for Nucleoside Analysis

| Feature | Description |

| Principle | Separation of enzymatically digested nucleosides by liquid chromatography followed by mass-to-charge ratio analysis for identification and quantification. |

| Key Advantage | High accuracy and sensitivity, considered the 'gold standard' for quantification of RNA modifications. biorxiv.org |

| Sample Preparation | Involves digestion of RNA into nucleosides using nucleases and phosphatases. wpmucdn.com |

| Application | Absolute quantification of the ratio of modified to unmodified nucleosides, such as m6A to A. researchgate.net |

Radioisotope Incorporation Assays for Methyltransferase Activity Measurement

Radioisotope incorporation assays are a classic and robust method for measuring the activity of methyltransferase enzymes, which are responsible for installing methyl groups onto RNA. These assays typically utilize a radiolabeled methyl donor, most commonly S-adenosyl-L-methionine (SAM or AdoMet), to track the transfer of the methyl group to a substrate RNA molecule. nih.gov

The general principle involves incubating the methyltransferase enzyme with its substrate RNA and radiolabeled SAM. The incorporation of the radiolabel into the RNA is then measured, providing a direct readout of the enzyme's activity. nih.gov To enhance the assay's effectiveness and prevent product inhibition, enzymes like S-adenosyl-L-homocysteine (SAH) nucleosidase can be included to break down the inhibitory byproduct SAH. nih.gov While highly sensitive, this method requires the handling of radioactive materials. kyoto-u.ac.jp

An alternative, non-radioactive approach is an enzyme-coupled continuous spectrophotometric assay. nih.gov In this method, the production of SAH is coupled to other enzymatic reactions that result in a measurable change in absorbance, allowing for continuous monitoring of methyltransferase activity. nih.gov

Antibody-Based Sequencing Techniques for Epitranscriptome Mapping (e.g., MeRIP-seq)

Methylated RNA Immunoprecipitation followed by sequencing (MeRIP-seq or m6A-seq) is a widely used technique for the transcriptome-wide mapping of N6-methyladenosine (m6A) and other modifications for which specific antibodies are available. merckmillipore.comnih.gov This method involves fragmenting the total RNA population and then using an antibody that specifically recognizes the modification of interest to immunoprecipitate the RNA fragments containing that modification. youtube.com

These enriched RNA fragments are then sequenced using high-throughput sequencing technologies. illumina.com By comparing the sequencing reads from the immunoprecipitated sample to an input control (total fragmented RNA), regions of the transcriptome that are enriched for the modification can be identified. ariel.ac.il This allows for the mapping of modification sites across all expressed genes, providing a global view of the epitranscriptome. nih.govspringernature.com However, a limitation of this technique is the potential for antibodies to be non-specific and precipitate RNA with other modifications. illumina.com

Table 2: Overview of MeRIP-Seq Workflow

| Step | Description |

| 1. RNA Fragmentation | Total RNA is chemically or enzymatically fragmented into smaller pieces (e.g., ~100 nucleotides). merckmillipore.com |

| 2. Immunoprecipitation | An antibody specific to the RNA modification (e.g., m6A) is used to capture the modified RNA fragments. youtube.com |

| 3. RNA Isolation | The immunoprecipitated RNA fragments are purified. |

| 4. Library Preparation & Sequencing | The enriched RNA fragments are converted to cDNA and sequenced using high-throughput sequencing. illumina.com |

| 5. Data Analysis | Sequencing reads are mapped to a reference genome to identify enriched regions (peaks), indicating the locations of the modification. youtube.com |

Recent advancements have focused on improving the efficiency and reducing the input requirements of MeRIP-seq, making it applicable to a wider range of biological samples, including those with limited material like primary cells. springernature.comnih.gov

Bioinformatic Approaches for Transcriptome-Wide Mapping and Functional Annotation

Bioinformatic analysis is an indispensable component of studying the epitranscriptome, particularly for interpreting the large datasets generated by high-throughput sequencing methods like MeRIP-seq. nih.gov Specialized bioinformatic tools and pipelines are used to identify modification sites, analyze their distribution across the transcriptome, and predict their functional consequences.

A key step in MeRIP-seq data analysis is "peak calling," where algorithms like MACS2 are used to identify regions of the genome where sequencing reads are significantly enriched in the immunoprecipitated sample compared to the input control. nih.govnih.gov These peaks correspond to the locations of the RNA modification. Once identified, these sites are annotated to determine their location within genes (e.g., 5' UTR, coding sequence, 3' UTR, introns).

Further bioinformatic analyses can reveal consensus sequence motifs associated with the modification, which can provide insights into the substrate specificity of the enzymes that install them. ariel.ac.il By integrating epitranscriptomic data with other 'omics' datasets, such as transcriptomics (RNA-seq) and proteomics, researchers can investigate the functional impact of RNA modifications on processes like RNA stability, translation efficiency, and alternative splicing. nih.gov Gene ontology and pathway analysis can then be used to understand the broader biological processes that are regulated by the epitranscriptome. nih.govnih.gov

Future Directions and Emerging Research Avenues for 2 Methylthio N6 Methyladenosine Studies

Elucidation of Undiscovered Molecular Mechanisms and Regulatory Pathways

While significant progress has been made, the full spectrum of molecular mechanisms and regulatory pathways influenced by 2-Methylthio-N6-methyladenosine remains to be uncovered. Future research will likely focus on several key areas:

Identification of Novel "Readers," "Writers," and "Erasers": The enzymes responsible for the addition (writers), removal (erasers), and recognition (readers) of the N6-methyladenosine (m6A) modification are well-documented and include methyltransferases like METTL3/METTL14, demethylases such as FTO and ALKBH5, and reader proteins like the YTH domain family. frontiersin.orgcellsignal.comnih.gov The enzymes that specifically catalyze the 2-methylthiolation of N6-methyladenosine are less understood. A crucial area of future investigation will be the identification and characterization of the specific methylthiotransferases that convert m6A to m2,6A, as well as any potential de-methylthiolating enzymes. Understanding the regulation of these enzymes will provide critical insights into the dynamic control of m2,6A levels in the cell.

Impact on RNA Structure and Function: The addition of a methylthio group at the C2 position of adenosine (B11128) can significantly alter the local RNA structure. nih.gov Future studies employing advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy, will be instrumental in elucidating how m2,6A affects RNA folding, stability, and interactions with RNA-binding proteins. These structural insights will be crucial for understanding the mechanistic basis of m2,6A's regulatory functions.

Crosstalk with Other RNA Modifications: The epitranscriptome is a complex landscape of over 170 different RNA modifications. frontiersin.org It is highly probable that there is significant crosstalk between m2,6A and other modifications, such as m6A, pseudouridine (B1679824) (Ψ), and 5-methylcytosine (B146107) (m5C). Future research should aim to unravel these intricate relationships and determine how the interplay of different modifications fine-tunes gene expression and cellular function.

Integration with Multi-Omics Data in Diverse Biological Systems

The advent of high-throughput sequencing technologies has enabled the generation of vast amounts of multi-omics data, including transcriptomics, proteomics, and metabolomics. Integrating these datasets with m2,6A profiling will provide a systems-level understanding of its biological roles.

Mapping m2,6A Across Different Species and Tissues: While initial studies have identified m2,6A in various organisms, comprehensive mapping of its distribution across different species, tissues, and developmental stages is still needed. This will help to uncover conserved and species-specific functions of this modification.

Correlation with Disease States: Integrating m2,6A profiles with clinical data from various diseases, including cancer and neurological disorders, will be a major focus. nih.govconsensus.app For instance, studies have already implicated m6A in the progression of glioblastoma and other cancers. nih.govfrontiersin.orgnih.gov Investigating how m2,6A levels change in diseased tissues compared to healthy ones could reveal novel diagnostic biomarkers and therapeutic targets. Research has shown that integrating multi-omics data can identify new genes and regulatory elements associated with diseases like glioblastoma multiforme (GBM). frontiersin.org

Uncovering Regulatory Networks: By combining m2,6A mapping with data on gene expression, protein abundance, and metabolic fluxes, researchers can construct comprehensive regulatory networks. This will allow for the identification of downstream targets of m2,6A and the signaling pathways it modulates. For example, m6A has been shown to regulate the expression of key genes involved in cancer metastasis, such as SOX2 and YAP. nih.gov

Development of Advanced Analytical and Computational Tools for Comprehensive Analysis

To fully explore the world of this compound, the development of more sophisticated analytical and computational tools is essential. nih.gov

High-Resolution and High-Throughput Mapping Techniques: Current methods for detecting m2,6A often have limitations in terms of resolution and throughput. frontiersin.org There is a pressing need for the development of new techniques that can precisely map m2,6A at single-nucleotide resolution across the entire transcriptome. This will be critical for understanding its specific roles in regulating individual transcripts.

Improved Computational Prediction Algorithms: As more m2,6A data becomes available, there will be an opportunity to develop advanced machine learning and deep learning models to predict its occurrence based on RNA sequence and structural features. frontiersin.orgnih.gov These predictive tools will be invaluable for guiding experimental validation and for generating hypotheses about the function of m2,6A in uncharacterized transcripts. nih.gov

Molecular Dynamics Simulations: Classical molecular dynamics (MD) simulations are a powerful tool for studying the structural dynamics of biomolecules at an atomistic level. nih.gov Refining force-field parameters for m2,6A will enable more accurate simulations of its effects on RNA structure and its interactions with proteins. nih.gov This computational approach can complement experimental studies and provide detailed mechanistic insights that are difficult to obtain through experiments alone.

Q & A

Q. What are the established methods for detecting ms²m⁶A in RNA samples?

Q. What is the known biological role of ms²m⁶A in RNA metabolism?

ms²m⁶A is implicated in tRNA stability and translation efficiency. In Thermodesulfobacterium commune, it may fine-tune anticodon loop conformation, though its exact role remains unclear due to limited enzyme characterization . In chloroplasts, analogous modifications (e.g., m²A37) stabilize tRNA anticodon stem-loops, suggesting ms²m⁶A could enhance ribosomal binding .

Q. What safety precautions are recommended for handling ms²m⁶A?

While specific guidelines for ms²m⁶A are scarce, protocols for structurally similar methylated nucleosides include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.